4-Nitroaniline

描述

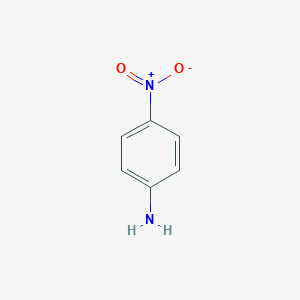

Structure

3D Structure

属性

IUPAC Name |

4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15873-51-5 (mono-hydrochloride), 38013-32-0 (sulfate[2:1]), 66827-74-5 (mercury(2+) salt[2:1]) | |

| Record name | 4-Nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020961 | |

| Record name | 4-Nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999), Dry Powder, Bright yellow, crystalline powder with a slight ammonia-like odor; [NIOSH], YELLOW CRYSTALS OR POWDER., Bright yellow, crystalline powder with a slight ammonia-like odor. | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitroaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0449.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

637 °F at 760 mmHg (NTP, 1992), 332 °C (calculated), 332 °C, 630 °F | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitroaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0449.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

390 °F (NTP, 1992), 199 °C, 329 °F (OPEN CUP) (MOLTEN SOLID), 199 °C (closed cup), 390 °F | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitroaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0449.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Very soluble in methanol; soluble in ethanol, ether, acetone, chloroform, toluene; slightly soluble in benzene, deuterated DMSO, 1 g/45 mL boiling water; 1 g/25 mL alcohol; 1 g/30 mL ether, 0.08 g/100 g water at 18.5 °C., In water, 390 ppm at 20 °C, For more Solubility (Complete) data for 4-NITROANILINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 18.5 °C: 0.08, 0.08% | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitroaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0449.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.424 at 20 °C/4 °C, 1.4 g/cm³, 1.42 | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitroaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0449.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.77 (air= 1), Relative vapor density (air = 1): 4.8, 4.77 | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0015 mmHg at 68 °F ; 0.007 mmHg at 86 °F (NTP, 1992), 0.0000032 [mmHg], 3.2X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2, 0.00002 mmHg | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitroaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0449.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

A CO-PRODUCT OF THE GAMMA-GLUTAMYL TRANSPEPTIDASE REACTION IS GLUTAMYLGLYCYLGLYCINE. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow monoclinic crystals from water, Bright yellow powder, Bright yellow, crystalline powder. | |

CAS No. |

100-01-6 | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MRQ0QZG7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline, p-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BY6ACFC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

298 °F (NTP, 1992), 146 °C, Heat of fusion at melting point = 21.2 kJ/mol, 148 °C, 295 °F | |

| Record name | P-NITROANILINE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7342 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1156 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0308 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/2 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitroaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0449.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroaniline

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 4-Nitroaniline (p-Nitroaniline), a key chemical intermediate. It covers its fundamental properties, synthesis protocols, significant applications in research and industry, and essential safety information.

Core Properties of this compound

This compound, also known as p-nitroaniline or 1-amino-4-nitrobenzene, is an organic compound that presents as a bright yellow crystalline powder with a faint, ammonia-like odor[1][2]. It is a crucial intermediate in the synthesis of various organic compounds, including dyes, antioxidants, pharmaceuticals, and corrosion inhibitors[3][4].

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1][3] |

| Molecular Weight | 138.12 g/mol | [1][5] |

| CAS Number | 100-01-6 | [1] |

| Appearance | Bright yellow crystalline powder or flakes | [1][2] |

| Melting Point | 146 to 149 °C (295 to 300 °F; 419 to 422 K) | [3] |

| Boiling Point | 332 °C (630 °F; 605 K) | [3] |

| Density | 1.437 g/mL (solid) | [3] |

| Solubility in Water | 0.08 g/100 mL at 18.5 °C | [1][6] |

| Solubility in other solvents | Soluble in ethanol, ether, and mineral acids. | [7][8] |

| Vapor Pressure | 0.00002 mmHg at 20 °C | [3] |

| Flash Point | 213.0 °C (415.4 °F) - closed cup | [5] |

Synthesis and Reaction Chemistry

This compound is produced on an industrial scale and can also be synthesized through various laboratory methods.

The primary industrial route for producing this compound involves the amination of 4-nitrochlorobenzene. In this process, 4-nitrochlorobenzene is heated with aqueous ammonia in an autoclave at high temperatures and pressures[3][9].

Reaction: ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl[3]

A common laboratory synthesis involves the nitration of aniline. The amino group (-NH₂) in aniline is a strong activating group, which would lead to uncontrolled oxidation and multiple nitration products. Therefore, the amino group must first be protected, typically by acetylation, before the nitration step. The acetyl group is then removed via hydrolysis to yield the final product[3].

References

- 1. This compound | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100-01-6 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. industryarc.com [industryarc.com]

- 5. 4-硝基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ICSC 0308 - this compound [inchem.org]

- 7. 4-硝基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Nitroaniline in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 4-nitroaniline, a key intermediate in the synthesis of various organic compounds, including dyes, antioxidants, and pharmaceuticals. Understanding its solubility in different solvent systems is crucial for process design, purification, and formulation development in the chemical and pharmaceutical industries. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and illustrates the logical relationships governing the dissolution process.

Quantitative Solubility of this compound

The solubility of this compound is markedly dependent on the polarity of the solvent and the temperature of the system. It is sparingly soluble in water and exhibits significantly higher solubility in various organic solvents. The following tables summarize the available quantitative solubility data.

Solubility in Aqueous and Organic Solvent Systems

The mole fraction solubility of this compound generally increases with temperature in all solvent systems, indicating that the dissolution process is endothermic.

Table 1: Mole Fraction Solubility (x) of this compound in Ethanol-Water Mixtures at Various Temperatures

| Temperature (K) | Water (x) | Ethanol (x) |

| 293.15 | 0.000103 | 0.0435 |

| 298.15 | 0.000125 | 0.0528 |

| 303.15 | 0.000151 | 0.0642 |

| 308.15 | 0.000182 | 0.0779 |

| 313.15 | 0.000219 | 0.0945 |

| 318.15 | 0.000263 | 0.1143 |

| 323.15 | 0.000316 | 0.1378 |

Data sourced from Kayan, B., Akay, S., & Martínez, F. (2021). Solubility, dissolution thermodynamics and preferential solvation of this compound in (ethanol + water) mixtures. Physics and Chemistry of Liquids, 59(6), 956-968.

Table 2: Qualitative and Single-Point Solubility of this compound in Various Organic Solvents

| Solvent | Formula | Solubility Description | Reported Value |

| Acetone | C₃H₆O | Soluble | - |

| Chloroform | CHCl₃ | Soluble | - |

| Methanol | CH₃OH | Very soluble | - |

| Ethanol | C₂H₅OH | Soluble | 25 mg/mL |

| Ether | (C₂H₅)₂O | Soluble | - |

| Toluene | C₇H₈ | Soluble | - |

| Benzene | C₆H₆ | Slightly soluble | - |

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process in chemistry and chemical engineering. The following protocols are based on methodologies commonly employed for nitroaniline and its derivatives.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a series of sealed vials containing a known mass or volume of the selected solvent. The use of an excess of the solid is crucial to ensure that the solution reaches saturation at equilibrium.

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath and agitated for a prolonged period (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium. The temperature should be maintained with high precision (e.g., ±0.1 K).

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the constant-temperature bath to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the equilibrium temperature to avoid any change in solubility. The sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any solid particulates.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Quantification: The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A suitable mixture of solvents, such as acetonitrile and water, is used as the mobile phase.

-

Stationary Phase: A C18 column is commonly used for the separation.

-

Detection: A UV detector is set to the wavelength of maximum absorbance for this compound (typically around 380 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the experimental samples is then determined by comparing their peak areas to the calibration curve.

UV-Vis Spectrophotometry:

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent is determined.

-

Calibration: A series of standard solutions of this compound are prepared, and their absorbance at λmax is measured to create a calibration curve (Beer-Lambert plot).

-

Sample Measurement: The saturated solution is appropriately diluted to fall within the linear range of the calibration curve, and its absorbance is measured. The concentration is then calculated from the calibration curve.

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is governed by a complex interplay of solute-solvent and solvent-solvent interactions. The following diagram illustrates the key factors influencing this process.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow and Data Analysis

The overall process of determining and modeling the solubility of this compound can be visualized as a systematic workflow.

Caption: Workflow for solubility determination and analysis.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental verification of solubility under the conditions of interest. The methodologies and data presented herein serve as a valuable resource for designing such experiments and for the development of processes involving this compound.

Spectroscopic data of 4-Nitroaniline (UV-Vis, IR, NMR)

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitroaniline

This guide provides a comprehensive overview of the key spectroscopic data for this compound (p-Nitroaniline), a crucial intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound.

UV-Vis Absorption Data

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet-visible region, which can be influenced by the solvent.[1] The kinetics of reactions involving this compound are often monitored by tracking the absorbance at its λmax.[2]

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |

| Methanol | ~380 | Not Specified |

| Water | ~380 | Not Specified |

| General (for enzyme assays) | 405 - 410 | 8,800 M⁻¹cm⁻¹[3] |

Data compiled from references[2][3][4][5][6].

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3482 - 3350 | Asymmetric & Symmetric Stretch | N-H (Amino group) |

| 1630 - 1628 | Scissoring | N-H (Amino group) |

| 1570 | Stretch | C=C (Aromatic ring) |

| 1507 - 1506 | Asymmetric Stretch | N-O (Nitro group) |

| 1345 - 1344 | Symmetric Stretch | N-O (Nitro group) |

| 1283 - 1244 | Stretch | C-N |

| 1180 - 1100 | In-plane bend | C-H (Aromatic ring) |

| 780 - 665 | Out-of-plane bend | C-H (Aromatic ring) |

Data compiled from reference[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.

¹H NMR Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| DMSO-d₆ | 7.98 | Doublet | 9.0 | 2H, Aromatic (ortho to -NO₂) |

| 6.64 | Doublet | 9.0 | 2H, Aromatic (ortho to -NH₂) | |

| 6.71 | Broad Singlet | - | 2H, -NH₂ |

Data compiled from references[8][9][10]. Note: The -NH₂ peak is often broad and its chemical shift can vary.

¹³C NMR Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| DMSO-d₆ | 156.67 | C-NH₂ |

| 136.63 | C-NO₂ | |

| 127.37 | CH (ortho to -NO₂) | |

| 113.35 | CH (ortho to -NH₂) |

Data compiled from references[8][9].

Experimental Protocols

The following sections describe generalized methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol). Dilute the stock solution to a final concentration suitable for measurement, typically in the micromolar range (e.g., 6 x 10⁻⁵ M).[2]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and a second cuvette with the prepared sample solution.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200–800 nm.[2] The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): [11]

-

Thoroughly grind a small amount of dry this compound powder (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

-

Place the mixture into a pellet-forming die and press under high pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Place the prepared sample (KBr pellet or ATR) in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[7] A background spectrum of the empty accessory (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[12][13] Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if required for chemical shift calibration.

-

Instrumentation: Place the NMR tube into the probe of a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine chemical shifts relative to the solvent or TMS peak.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Process the data similarly to the ¹H spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. UV absorption solvatochromic shift of this compound in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. magritek.com [magritek.com]

A Technical Guide to the Physical Properties of 4-Nitroaniline Crystals

Abstract: This document provides a comprehensive technical overview of the core physical properties of 4-Nitroaniline (4-NA) crystals. Intended for researchers, scientists, and professionals in drug development, this guide details the crystallographic, thermal, spectroscopic, solubility, and nonlinear optical characteristics of 4-NA. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for key characterization techniques are described, offering a practical reference for laboratory work.

General and Molecular Properties

This compound, also known as p-nitroaniline, is an organic compound with the chemical formula C₆H₆N₂O₂.[1] It presents as a bright yellow to brown crystalline solid, often in the form of powder, crystals, or flakes, and emits a faint, ammonia-like odor.[2][3][4] Due to the presence of the nitro group (-NO2) and the amino group (-NH2) on the benzene ring, 4-NA exhibits significant molecular polarity and is a key precursor in the synthesis of dyes, antioxidants, and pharmaceuticals.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1][5][6] |

| Molar Mass | 138.12 g/mol | [6] |

| Appearance | Yellow to brown crystalline powder, crystals, or flakes | [2][3] |

| Odor | Faint, ammonia-like, slightly pungent | [3][4] |

| Density | 1.437 g/cm³ | [5][7] |

| Vapor Density | 4.77 (air = 1) | [6][8] |

| Dipole Moment | 6.91 D | [5] |

| Dielectric Constant | 56.3 | [5] |

| Magnetic Susceptibility (χ) | -66.43·10⁻⁶ cm³/mol |

Crystallographic Properties

Single crystal X-ray diffraction studies have confirmed that this compound crystallizes in the monoclinic system.[3][9] The determination of its crystal structure is fundamental to understanding its solid-state properties, including its significant nonlinear optical behavior.

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [3][9] |

| Space Group | P2₁/n | [9] |

| Unit Cell Dimensions | a = 8.5789(5) Å, b = 3.807 Å, c = 22.602 Å | [9][10] |

| α = 90°, β = 97.22°, γ = 90° | [9] | |

| Unit Cell Volume (V) | 727.228 ų | [9] |

X-ray diffraction is the primary technique for elucidating the atomic and molecular structure of a crystal.[11][12] The methodology involves irradiating a crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams.[11]

-

Crystal Preparation: A high-quality single crystal, typically larger than 0.1 mm in all dimensions and free of significant defects, is carefully selected and mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed within an X-ray diffractometer. As the crystal is rotated, it is exposed to the X-ray beam. When the orientation of the crystal lattice relative to the beam satisfies Bragg's Law (2dsinθ = nλ), diffraction occurs, producing a reflection that is recorded by a detector.[13]

-

Structure Solution: The collected diffraction pattern, consisting of thousands of reflection intensities, is processed computationally. The pattern of reflections reveals the crystal's unit cell dimensions, while the intensities provide the information needed to determine the arrangement of electrons, and thus atoms, within the unit cell.[11][14]

-

Refinement: An initial structural model is refined against the experimental data to yield a precise and detailed three-dimensional model of the molecule and its packing in the crystal lattice.[11]

For powder samples, Powder X-ray Diffraction (PXRD) is used. The crystalline material is finely ground and homogenized to ensure a random orientation of the crystallites. The sample is exposed to an X-ray beam, and the detector scans a range of 2θ angles to record all possible diffraction peaks, which can be used for phase identification and to confirm the crystal system.[13]

Thermal Properties

The thermal stability of this compound is a critical parameter for its application in materials science and as a chemical intermediate. Its melting and boiling points are well-defined.

| Thermal Property | Value | Source(s) |

| Melting Point | 146 - 151 °C (295 - 304 °F; 419 - 424 K) | [2][7] |

| Boiling Point | 332 °C (630 °F; 605 K) | [5][7] |

| Flash Point | 213 °C (415.4 °F) - closed cup | [6][15] |

| Heat of Fusion | 21.2 kJ/mol (at melting point) | [3] |

DSC and TGA are thermal analysis techniques used to measure changes in a material's physical and chemical properties as a function of temperature.[16]

-

Sample Preparation: A small, precisely weighed amount of the 4-NA crystal sample (typically 2-10 mg) is placed into a small pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram indicates the melting point, where the area under the peak corresponds to the heat of fusion.[16]

-

TGA Measurement: For TGA, a sample is placed on a high-precision balance within a furnace. The sample is heated according to a controlled temperature program. The instrument records the change in mass as a function of temperature. A significant mass loss indicates decomposition, providing information on the material's thermal stability.

Solubility

This compound exhibits limited solubility in water but is more soluble in organic solvents.[1] This behavior is governed by the hydrophobic nature of the aromatic ring and the polar functional groups. Its solubility can be influenced by pH changes.[1]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 0.8 mg/mL (0.8 g/L) | 18.5 - 20 | [17] |

| Ethanol | Soluble (25 mg/mL) | 25 | [8][15] |

| Acetone | Soluble | - | [1] |

| Chloroform | Soluble | - | [1] |

The shake-flask method is a standard technique for determining the solubility of a solid in a solvent.[18]

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn, often using a syringe fitted with a filter to prevent any solid particles from being collected.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing its response to a calibration curve prepared from standards of known concentrations.

Spectroscopic Properties

The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band in the near-UV region, which is responsible for its yellow color. This absorption is attributed to π → π* electronic transitions within the molecule. The lower cutoff wavelength is a critical parameter for optical applications.

| Spectroscopic Parameter | Value | Source(s) |

| Lower Cutoff Wavelength (λ_cutoff) | ~398 nm | [9][10] |

| Optical Energy Gap (E_g) | 3.12 eV | [10] |

Vibrational spectroscopy identifies the functional groups present in the 4-NA molecule. The key vibrational modes are associated with the nitro (NO₂) and amino (NH₂) groups, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Spectrum | Source(s) |

| 1580 - 1583 | Asymmetric NO₂ stretching | FTIR & Raman | [10] |

| 1318 - 1320 | Symmetric NO₂ stretching | FTIR & Raman | [10] |

| 1261 - 1273 | C-N stretching | FTIR & Raman | [10] |

Nonlinear Optical (NLO) Properties

This compound is a well-studied organic material known for its significant nonlinear optical properties, particularly its ability to generate the second harmonic (Second Harmonic Generation, SHG).[10] This property arises from the molecule's asymmetric charge distribution, created by the electron-donating amino group and the electron-withdrawing nitro group, which leads to a high molecular hyperpolarizability. This makes 4-NA crystals valuable for applications in optoelectronics and photonics, such as frequency conversion of laser light.[9]

The Kurtz-Perry powder technique is a widely used method for screening materials for SHG efficiency.[9][10]

-

Sample Preparation: The crystalline 4-NA sample is ground into a fine powder and sieved to obtain particles of a uniform size range (e.g., 125-150 µm). The powder is then packed into a micro-capillary tube.

-

Measurement: A high-intensity pulsed laser beam, typically from a Nd:YAG laser (wavelength 1064 nm), is directed onto the powder sample.

-

Detection: If the material is SHG-active, it will generate light at exactly half the wavelength of the incident light (532 nm, which is green light). This frequency-doubled light is separated from the fundamental beam using optical filters and detected by a photomultiplier tube (PMT).

-

Quantification: The intensity of the 532 nm signal is measured and compared to that produced by a standard reference material, such as potassium dihydrogen phosphate (KDP), under identical conditions to determine the relative SHG efficiency.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 100-01-6 [amp.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound Pure | Lab chemical manufacturer, Laboratory chemicals manufacturer, Lab chemical supplier, Lab chemical distributors, Laboratory chemical suppliers, Laboratory Chemicals, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 100-01-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. jchps.com [jchps.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 13. acadpubl.eu [acadpubl.eu]

- 14. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 15. 4-硝基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. scribd.com [scribd.com]

- 17. This compound | 100-01-6 [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

4-Nitroaniline: A Comprehensive Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling procedures, and hazard details for 4-Nitroaniline (CAS No. 100-01-6), a key intermediate in various industrial applications, including the synthesis of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors.[1] Due to its toxicity, a thorough understanding of its properties and associated risks is imperative for safe laboratory and industrial practices.

Chemical and Physical Properties

This compound is a yellow, crystalline solid with a faint, ammonia-like odor.[2][3] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [4][5] |

| Molar Mass | 138.12 g/mol | [4][6] |

| Appearance | Yellow crystalline powder or flakes | [2][3] |

| Odor | Faint, ammonia-like | [1][2][3] |

| Melting Point | 146-149 °C (295-300 °F) | [1] |

| Boiling Point | 332 °C (630 °F) | [1] |

| Flash Point | 199 °C (390 °F) (Closed Cup) | [1][6] |

| Density | 1.437 g/mL | [1] |

| Solubility | Very slightly soluble in cold water.[6] Soluble in ethanol, ether, and methanol. | |

| Vapor Density | 4.77 (Air = 1) | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with significant health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2) [7][8]

-

Hazardous to the aquatic environment, long-term hazard (Category 3) [7][9]

Hazard Pictograms:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7][9]

-

H412: Harmful to aquatic life with long lasting effects.[7][9]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations for prevention, response, storage, and disposal.[7][10]

Toxicological Data

Exposure to this compound can lead to severe health effects. Absorption through the skin, inhalation, or ingestion can cause the formation of methemoglobin, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and unconsciousness.[7][8][11] The onset of symptoms may be delayed.[7][8] Prolonged or repeated exposure may cause liver damage.[3][12]

| Toxicity Metric | Value | Species | Route | Source |

| LD50 | 750 mg/kg | Rat | Oral | [1][6][7] |

| LD50 | 450 mg/kg | Guinea pig | Oral | [1][6] |

| LD50 | 810 mg/kg | Mouse | Oral | [1][6] |

| LD50 | > 500 mg/kg | Guinea pig | Dermal | [7] |

| LC50 | 47.48 ppm (4h) | Rat | Inhalation | [9] |

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical hazards of chemicals like this compound are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). Researchers should refer to the relevant OECD Guidelines for the Testing of Chemicals for methodologies on:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Flash Point: OECD Test Guideline 102

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Do not eat, drink, or smoke when using this product.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong acids, strong oxidizing agents, and strong reducing agents.[7]

-

The substance is moisture-sensitive and may also be sensitive to prolonged exposure to air and light.[2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6] Gloves must be inspected before use and disposed of properly after.[7][8]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[6][8]

First Aid Measures

In case of exposure, immediate medical attention is required.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[7]

-

Eye Contact: Flush eyes with water as a precaution.[9]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[7]

Accidental Release and Disposal

Accidental Release:

-

Evacuate personnel to a safe area.[7]

-

Wear appropriate personal protective equipment.[7]

-

Avoid dust formation.[7]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[7]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[7]

-

Disposal should be in accordance with licensed collector's sorting instructions.[9]

Fire and Explosion Hazards

This compound is combustible.[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: Fire may produce toxic fumes of carbon oxides and nitrogen oxides (NOx).[4]

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Reactivity and Stability

-